1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one
Description
1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one (CAS: 851450-38-9) is a thiazole-derived compound featuring a 4-methyl-substituted thiazole core. At position 2, it bears an amino group linked to a 2-(trifluoromethyl)phenyl moiety, while position 5 is acetylated (ethanone) . The molecular formula is C₁₃H₁₁F₃N₂OS (molar mass: 300.3 g/mol), and its structure is characterized by the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and bioavailability in medicinal chemistry applications .
Properties
IUPAC Name |
1-[4-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLTUQCUXQSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Substitution Reactions: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity
Chemical Reactions Analysis
1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 4-(Trifluoromethyl)phenyl Substitution
A closely related analog, 1-(4-methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one (CAS: 439112-07-9), differs only in the substitution pattern of the trifluoromethyl group on the phenyl ring (para instead of ortho). This positional isomer shares the same molecular formula (C₁₃H₁₁F₃N₂OS) but exhibits distinct steric and electronic properties due to the altered spatial arrangement of the trifluoromethyl group. Such differences can significantly impact binding affinities in biological targets .
Substituent Variations on the Thiazole Ring
1-(4-Methyl-2-isopropyl-1,3-thiazol-5-yl)ethan-1-one (CAS: 1247900-44-2)
- Molecular Formula: C₉H₁₃NOS
- This compound replaces the 2-(trifluoromethylphenyl)amino group with a smaller isopropyl substituent. The absence of the trifluoromethyl and aromatic amino groups reduces molecular complexity and polar surface area, likely altering solubility and reactivity. Notably, this compound is reported as a liquid, suggesting lower melting points compared to the solid target compound .
1-{4-Methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride
- Molecular Formula : C₉H₁₃ClN₂OS
- The propenylamino substituent introduces an unsaturated alkyl chain, which may enhance reactivity in nucleophilic additions. The hydrochloride salt form improves crystallinity, facilitating purification .
Heterocyclic Derivatives with Triazole or Pyrazole Moieties
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (CAS: 351857-75-5):
- Compounds from Pharmacological Studies: Thiazole derivatives like N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide (compound 1) demonstrate the role of thiazole rings in enzyme inhibition, particularly in phosphoenolpyruvate carboxykinase (PEPCK) systems .
Physicochemical Data
| Compound Name | Molecular Formula | Substituents (Position 2) | Physical State | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₁F₃N₂OS | 2-(Trifluoromethyl)phenylamino | Solid* | High polarity, metabolic stability |
| 4-(Trifluoromethyl)phenyl Isomer | C₁₃H₁₁F₃N₂OS | 4-(Trifluoromethyl)phenylamino | Solid* | Altered steric profile |
| 2-Isopropyl Derivative | C₉H₁₃NOS | Isopropyl | Liquid | Lower molecular weight, lipophilic |
| Propenylamino Hydrochloride | C₉H₁₃ClN₂OS | Propenylamino | Crystalline | Enhanced solubility (salt form) |
*Physical states inferred from analogous compounds .
Biological Activity
1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The following sections will discuss its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the trifluoromethyl group contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:
- Enzyme Inhibition : Similar compounds have been shown to inhibit reverse transcriptase, a critical enzyme in viral replication, suggesting potential antiviral properties.
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating that this thiazole derivative may also possess anti-inflammatory effects. This is particularly relevant in conditions involving central nervous system inflammation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 7a | Anti-tubercular | 0.15 | |
| Compound 27 | Cytotoxicity (HepG2) | 0.62 | |
| Compound 7g | DprE1 Inhibition | - |
Case Study 1: Anti-Tubercular Activity
Research on benzothiazole derivatives has revealed that compounds structurally related to this compound exhibit significant anti-tubercular activity. Compounds such as 7a and 7g showed improved efficacy compared to standard treatments like isoniazid (INH), with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents against Mycobacterium tuberculosis .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study, a structurally similar compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of . This compound inhibited cell migration and induced apoptosis through cell cycle arrest at the G2/M phase, highlighting its potential as an anti-cancer agent targeting IGF1R pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
